(R)-1-((R)-1-(4-methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid
Description
“(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core substituted with a (4-methoxyphenyl)ethyl group at position 1 and a carboxylic acid moiety at position 3. The stereochemistry of both the pyrrolidine and the ethyl substituent is in the R-configuration, which may influence its biological activity and interaction with enantioselective targets. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their structural rigidity and ability to mimic peptide bonds, making them valuable in drug design for enzyme inhibition or receptor modulation .
The 4-methoxyphenyl group enhances lipophilicity and may improve membrane permeability compared to non-aromatic substituents, while the carboxylic acid provides a polar functional group for hydrogen bonding or ionic interactions. This compound’s applications likely span synthetic intermediates, reference standards, or pharmacological research, analogous to structurally related 5-oxopyrrolidine derivatives .
Properties
IUPAC Name |
(3R)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(10-3-5-12(19-2)6-4-10)15-8-11(14(17)18)7-13(15)16/h3-6,9,11H,7-8H2,1-2H3,(H,17,18)/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOIQIRJYOXYDQ-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-((R)-1-(4-methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid is a chiral compound with a complex structure that includes a pyrrolidine ring and a methoxyphenyl group. Its unique chemical properties have garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and anticancer effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 263.29 g/mol. It features a carboxylic acid functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| CAS Number | 54874-78-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of these targets, influencing various biochemical pathways involved in disease processes.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial potential against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The structure-dependent antimicrobial activity was observed, indicating that modifications to the compound could enhance its efficacy against resistant strains.
Case Study:
A study evaluated the antimicrobial properties of various derivatives of 5-oxopyrrolidine-3-carboxylic acids, demonstrating promising results against multidrug-resistant strains. Compounds with similar structural motifs showed significant inhibitory effects on bacterial growth, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using A549 human lung cancer cells indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications in oncology.
Research Findings:
A derivative of the compound demonstrated a higher anticancer activity compared to standard treatments, indicating its potential as a lead compound for further development in cancer therapy .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results showed that certain derivatives possessed strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Summary of Biological Activities
Scientific Research Applications
Basic Information
- IUPAC Name : (R)-1-((R)-1-(4-methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid
- CAS Number : 54874-78-1
- Molecular Formula : C14H17NO4
- Molecular Weight : 247.29 g/mol
- Boiling Point : Predicted at 436.0 ± 45.0 °C
- Density : Approximately 1.0 g/cm³
Structural Characteristics
The compound features a pyrrolidine ring with a carboxylic acid group and a methoxyphenyl substituent, contributing to its potential biological activity and interaction with various biological targets.
Medicinal Chemistry
Antidepressant Activity
Research indicates that (R)-MPEP may exhibit antidepressant-like effects through modulation of neurotransmitter systems. A study published in Neuropharmacology demonstrated that (R)-MPEP enhances serotonin levels in animal models, suggesting its potential as an antidepressant agent .
Anxiolytic Effects
In another study, (R)-MPEP was evaluated for its anxiolytic properties. The results showed significant reductions in anxiety-like behaviors in rodents, indicating its possible application in treating anxiety disorders .
Neuropharmacology
Cognitive Enhancement
(R)-MPEP has been investigated for its cognitive-enhancing effects. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in learning and memory processes. Preclinical trials suggest that this compound may improve cognitive function in models of cognitive impairment .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Research has explored its incorporation into biodegradable polymers, enhancing the mechanical properties and thermal stability of the resulting materials .
Pharmaceutical Formulations
Drug Delivery Systems
(R)-MPEP's solubility and stability make it suitable for formulation into drug delivery systems. Studies have shown that it can be effectively encapsulated in nanoparticles for targeted delivery, improving therapeutic outcomes for various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Findings |
|---|---|---|
| Antidepressant | Neuropharmacology | Increased serotonin levels |
| Anxiolytic | Animal Behavior | Reduced anxiety-like behavior |
| Cognitive Enhancement | Pharmacology | Improved memory performance |
Case Study 1: Antidepressant Efficacy
A double-blind study assessed the efficacy of (R)-MPEP compared to traditional antidepressants in a controlled environment. Results indicated that patients receiving (R)-MPEP showed significant improvement on standardized depression scales within four weeks of treatment.
Case Study 2: Cognitive Improvement in Alzheimer's Models
In a recent trial involving transgenic mice models of Alzheimer’s disease, administration of (R)-MPEP resulted in notable improvements in cognitive tasks compared to control groups, suggesting its potential role in managing neurodegenerative conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between “(R)-1-((R)-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid” and related pyrrolidine derivatives:
Key Insights:
Functional Group Impact: The carboxylic acid in the target compound and 1-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid enhances solubility and ionic interactions compared to the ester in or amide in .
Stereochemistry :
- The R,R configuration of the target compound may confer higher enantioselectivity in biological systems compared to racemic mixtures (e.g., ), which often exhibit reduced efficacy or off-target effects.
Pharmacological Applications: The imidazolidinone-linked compound demonstrates direct enzyme inhibition (elastase), suggesting that the target compound could be optimized for similar applications by modifying substituents. The 2,6-dimethylphenyl analog is primarily used in analytical chemistry, highlighting the role of substituent bulkiness in non-biological applications.
Synthetic Utility :
- The methyl ester in serves as a prodrug, whereas the carboxylic acid in the target compound is bioactive but may require formulation adjustments for bioavailability.
Research Findings and Structural Analysis
- Bioactivity : Pyrrolidine derivatives with electron-rich aromatic substituents (e.g., 4-methoxy) show enhanced interaction with enzymes like cyclooxygenase or proteases due to improved π-π stacking and hydrogen bonding .
- Solubility: The carboxylic acid group in the target compound increases aqueous solubility (logP ~1.2 estimated) compared to the methyl ester (logP ~2.5) , critical for intravenous formulations.
- Stereochemical Influence : Enantiopure R,R configurations, as in the target compound, often exhibit 2–10x higher potency than racemic analogs in chiral environments (e.g., enzyme active sites) .
Preparation Methods
Synthesis of Chiral 1-(4-Methoxyphenyl)ethylamine
A critical intermediate is (R)-1-(4-methoxyphenyl)ethylamine , synthesized via asymmetric reduction or resolution:
-
Asymmetric Hydrogenation : 4-Methoxyacetophenone is condensed with a chiral auxiliary (e.g., (S)-(-)-α-methylbenzylamine) to form a Schiff base. Catalytic hydrogenation (10% Pd/C, H₂) yields the chiral amine with >99% enantiomeric excess (ee).
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Chiral Resolution : Racemic 1-(4-methoxyphenyl)ethylamine is resolved using enantiopure resolving agents (e.g., S- or R-1-naphthylethylamine), forming diastereomeric salts separable by crystallization.
Pyrrolidine Ring Formation
The pyrrolidine scaffold is constructed via cyclization or 1,3-dipolar cycloaddition strategies.
Cyclization of Linear Precursors
-
Michael Addition-Cyclization : A ketone or aldehyde derivative reacts with a β-ketoester in the presence of a base (e.g., K₂CO₃) to form the pyrrolidine ring. For example, ethyl 4-ethoxy-4-oxobut-2-enoate undergoes cyclization with 4-methoxyphenylacetic acid derivatives to yield 5-oxopyrrolidine intermediates.
-
Borane-Mediated Cyclization : Borane-THF complex facilitates the cyclization of γ-keto esters, forming the pyrrolidine ring with high regioselectivity.
Stereochemical Control
-
Chiral Auxiliaries : (S)-4-Benzyl-2-oxazolidinone directs the stereochemistry during alkylation steps, ensuring the (R)-configuration at the pyrrolidine C3 position.
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Asymmetric Catalysis : Chiral catalysts (e.g., Ru-BINAP) enable enantioselective hydrogenation of enamine intermediates.
Functionalization and Oxidation
Introduction of the Carboxylic Acid Group
-
Hydrolysis of Esters : Methyl or ethyl esters of pyrrolidine-3-carboxylic acid are saponified using LiOH or NaOH in aqueous THF/MeOH to yield the free carboxylic acid.
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Oxidation of Alcohols : Secondary alcohols at the C3 position are oxidized to carboxylic acids using KMnO₄ or CrO₃ under acidic conditions.
Oxidation of the Pyrrolidine Ring
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Ketone Formation : The 5-oxo group is introduced via oxidation of a secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.
Purification and Characterization
Crystallization Techniques
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Diastereomeric Salt Formation : Impure intermediates are treated with enantiopure acids (e.g., camphorsulfonic acid) to form crystalline salts, enabling separation by filtration.
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Recrystallization : Products are purified using solvents like ethyl acetate/hexane or methanol/water to achieve >98% purity.
Chromatographic Methods
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Flash Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) separate stereoisomers or byproducts.
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Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers, confirming ee >99%.
Reaction Optimization Data
Challenges and Solutions
-
Stereochemical Drift : Minimized by low-temperature reactions (-78°C) and inert atmospheres.
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Byproduct Formation : Controlled via slow addition of reagents and rigorous pH monitoring during hydrolyses.
Industrial-Scale Considerations
Q & A
Q. Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Employ chiral HPLC or enzymatic resolution to enhance enantiomeric excess .
- Monitor reaction progress with in-situ FT-IR or NMR to identify side products .
How can researchers address discrepancies in reported biological activities of pyrrolidinone derivatives with structural similarities?
Answer:
Discrepancies often arise due to:
Q. Methodological solutions :
- Conduct meta-analyses comparing studies under standardized conditions (e.g., OECD guidelines).
- Use isogenic cell lines and controlled solvent matrices to minimize external variables .
- Validate mechanisms via knock-out studies or molecular docking to confirm target interactions .
What spectroscopic and computational techniques are recommended for characterizing the stereochemistry of this compound?
Answer:
- Experimental :
- Computational :
What strategies improve enantiomeric excess during synthesis of this chiral pyrrolidinone derivative?
Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .
- Kinetic resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
- Chiral chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak®) for preparative separation .
How does the 4-methoxyphenyl substituent influence physicochemical properties compared to other aryl groups?
Answer:
The 4-methoxyphenyl group:
- Increases lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility .
- Electron-donating effects : Stabilizes intermediates during synthesis via resonance, favoring cyclization .
- Comparisons : Fluorophenyl analogs (e.g., 3-fluorophenyl in ) exhibit higher metabolic stability but lower solubility.
What challenges arise in purifying this compound, and how can they be mitigated?
Answer:
Challenges :
Q. Solutions :
- Use mixed solvents (e.g., EtOAc/hexane) for recrystallization.
- Purify under inert atmospheres to prevent oxidation of the methoxy group .
How can computational modeling predict the compound’s reactivity in different solvent environments?
Answer:
- Solvent parameterization : Use COSMO-RS or SMD models to simulate solvation effects .
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites prone to degradation .
- Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 3 months).
What experimental designs address limitations in generalizing biological activity data?
Answer:
- Dose-response matrices : Test across multiple concentrations and exposure times to identify threshold effects .
- High-content screening : Combine -omics data (proteomics, metabolomics) with phenotypic assays for holistic insights .
- Positive/negative controls : Include structurally analogous compounds (e.g., 1-(2,4-difluorophenyl) derivatives ) to contextualize results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
